molecular formula C14H12N2 B1606934 3-(pyridin-3-ylmethyl)-1H-indole CAS No. 5275-04-7

3-(pyridin-3-ylmethyl)-1H-indole

Cat. No.: B1606934
CAS No.: 5275-04-7
M. Wt: 208.26 g/mol
InChI Key: ORBYFAFBEOHNKJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethyl)-1H-indole (CAS 5275-04-7) is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol. It is recommended to be stored sealed in a dry environment at 2-8°C . This compound features a hybrid scaffold incorporating both indole and pyridine pharmacophores, which are privileged structures in medicinal chemistry known for their widespread biological activities . The indole nucleus is a significant heterocyclic system frequently utilized in the design of drugs targeting a diverse range of diseases, including cancer, infections, and neurological disorders . The pyridine moiety is another imperative heterocycle in drug discovery, with many documented derivatives acting on critical anticancer targets such as tubulin, kinase enzymes, and topoisomerases . This specific molecular architecture makes this compound a valuable building block for researchers in medicinal chemistry, particularly for the synthesis and exploration of novel hybrids with potential antiproliferative properties. Indole-pyridine and indole-pyrazole hybrids have recently garnered significant interest in anticancer research, with studies showing that such compounds can exhibit potent activity against various cancer cell lines and function as inhibitors of tubulin polymerization, a key target in cancer therapy . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-7,9-10,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBYFAFBEOHNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200733
Record name 1H-Indole, 3-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5275-04-7
Record name 1H-Indole, 3-(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 3-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Pyridin 3 Ylmethyl 1h Indole and Its Derivatives

Strategies for the Construction of the 3-(pyridin-3-ylmethyl)-1H-indole Core Structure

The assembly of the this compound core relies on strategic bond formations, primarily focusing on the regioselective introduction of the pyridin-3-ylmethyl group at the C3 position of the indole (B1671886) nucleus.

Regioselective Functionalization of Indole and Pyridine (B92270) Precursors

The inherent reactivity of the indole ring dictates that electrophilic substitution preferentially occurs at the C3 position, making it the most nucleophilic carbon. This characteristic is widely exploited for the synthesis of 3-substituted indoles. Friedel-Crafts alkylation of indole with a suitable electrophile, such as 3-(halomethyl)pyridine or 3-pyridinemethanol (B1662793) under acidic conditions, represents a direct approach to the target scaffold. The use of Lewis or Brønsted acids can facilitate this reaction.

Conversely, the pyridine ring is electron-deficient, rendering it less susceptible to electrophilic attack compared to benzene (B151609). Electrophilic substitution on pyridine, when it occurs, favors the 3- and 5-positions due to the greater stability of the reaction intermediate. quimicaorganica.orgquora.comslideshare.netresearchgate.net This property is less commonly used for the direct construction of the target molecule but is crucial for the synthesis of substituted pyridine precursors.

A notable method for the C3-alkylation of indoles involves the use of zinc triflate as a reagent, which effectively mediates the reaction of indoles with benzylic halides, including those of pyridine. rsc.org This approach proceeds via an SN1-like pathway and is general for a range of allylic and benzylic halides.

Convergent and Divergent Synthetic Routes

Convergent Synthesis: Convergent strategies involve the separate synthesis of the indole and pyridine fragments, which are then coupled in a later step. A classic example is the Fischer indole synthesis, one of the oldest and most reliable methods for indole formation. documentsdelivered.comresearchgate.netnih.govyoutube.comlongdom.org In a convergent approach to this compound, a suitably substituted phenylhydrazine (B124118) could be reacted with a ketone or aldehyde bearing the pyridin-3-ylmethyl moiety under acidic conditions. While direct examples for this specific target are not abundant in the literature, the versatility of the Fischer indole synthesis suggests its applicability.

Divergent Synthesis: Divergent synthesis begins with a common intermediate that is then elaborated into a variety of structurally related compounds. A divergent approach to derivatives of this compound could start from the parent compound itself, which can be subjected to various functionalization reactions. For instance, the indole nitrogen can be alkylated or acylated, and the indole or pyridine rings can undergo further substitution. nih.govnih.gov Photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions have been employed in acid-controlled divergent syntheses to produce various 3-substituted indoles. nih.gov

Modern Catalytic Approaches in the Synthesis of this compound Scaffolds

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound has benefited significantly from these advancements.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful for the synthesis of substituted indoles. rsc.orgresearchgate.net For the construction of the this compound skeleton, a palladium-catalyzed coupling of a 3-haloindole with a (pyridin-3-ylmethyl) organometallic reagent (e.g., derived from zinc or boron) would be a viable strategy. rsc.orgresearchgate.net

Furthermore, direct C-H activation has emerged as a highly atom-economical approach. Palladium-catalyzed C-H activation at the C3 position of indole, followed by coupling with a suitable pyridine-containing partner, offers a direct route to the target molecule, avoiding the need for pre-functionalized starting materials. longdom.orgnih.govnih.govresearchgate.net

Below is a table summarizing some transition-metal catalyzed methods for the synthesis of substituted indoles, which are applicable to the synthesis of the target compound.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂/dppmIndole, Aryl halide3-Aryl-1H-indole nih.gov
[Rh(COD)Binapine]BF₄2-Pyridine ketoneChiral 2-pyridine-aryl/alkyl alcohol acs.org
Palladium/NorborneneAryl iodideBenzocyclic molecules researchgate.net

Organocatalytic Methods for Asymmetric Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis. Organocatalysis, the use of small organic molecules as catalysts, has proven to be a powerful tool in this regard. The asymmetric Friedel-Crafts alkylation of indoles is a well-established method for the synthesis of chiral 3-substituted indoles. nih.gov Chiral phosphoric acids are often employed as catalysts to control the enantioselectivity of the reaction between an indole and an electrophile, such as an aldehyde or imine derived from a pyridine precursor. rsc.org

Another approach involves the asymmetric hydrogenation of pyridine derivatives. A chiral rhodium catalyst, for example, can be used for the enantioselective hydrogenation of a ketone on a pyridine ring, which could then be further elaborated to form the chiral this compound structure. acs.org

The following table provides examples of organocatalytic methods applicable to the asymmetric synthesis of indole derivatives.

CatalystReaction TypeElectrophileReference
Chiral Phosphoric AcidFriedel-Crafts Alkylation2-Aryl-3H-indol-3-ones rsc.org
N-Heterocyclic Iod(az)olium SaltsFriedel-Crafts ArylationAldehydes rsc.org

Derivatization and Functionalization Strategies for Structural Diversity

Once the core this compound scaffold is constructed, further derivatization can lead to a diverse library of compounds for biological screening.

The indole nitrogen offers a convenient handle for functionalization. It can be readily alkylated or acylated under basic conditions to introduce a variety of substituents. mdpi.com

The indole ring itself can undergo further electrophilic substitution. While the C3 position is blocked, reactions can occur at other positions, such as C2, C4, C5, C6, or C7, depending on the directing effects of the existing substituents and the reaction conditions.

The pyridine ring, being electron-deficient, is amenable to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at positions ortho and para to the nitrogen atom. quimicaorganica.orgquora.comslideshare.netresearchgate.net Modification of the pyridine moiety, including oxidation of the nitrogen atom, can also be a strategy to modulate the properties of the molecule.

Strategies for Modifications on the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for synthetic modification, as substitution at this position can significantly influence the pharmacological profile of the resulting derivatives. A variety of methods have been developed for the N-alkylation and N-arylation of the indole core, which can be adapted for the synthesis of N1-substituted this compound derivatives.

A prevalent strategy for N-alkylation involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide, while alkylating agents can range from simple alkyl halides to more complex electrophiles. google.comorgsyn.org For instance, the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient route for N-methylation and N-benzylation, respectively. google.com Another approach utilizes a copper(I)-catalyzed intramolecular Ullmann-type arylamination to synthesize N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate, a protocol that can be applied to related indole structures. nih.gov

More advanced methods aim to achieve N-alkylation under milder conditions and with greater functional group tolerance. For example, a metal-free process promoted by the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) using phenylsilane (B129415) as a reductant has been developed for the N-alkylation of indoles. researchgate.net Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols in water offers a green and efficient method for both N- and C3-alkylation of indolines, which can be subsequently aromatized to the corresponding indoles. organic-chemistry.org

N-arylation of indoles, which is crucial for creating derivatives with altered electronic and steric properties, can be achieved through various transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for this transformation. nih.gov Copper-catalyzed Ullmann condensation also represents a classic and effective method for N-arylation. nih.gov Recent advancements have led to the development of transition-metal-free N-arylation procedures, such as those utilizing benzynes or organocatalysis with chiral phosphoric acid derivatives. nih.gov

The following table summarizes various substituents introduced at the N1 position of the indole ring in different indole derivatives, which are applicable to the this compound scaffold.

Substituent GroupReagents and ConditionsReference
MethylDimethyl carbonate, cat. base google.com
BenzylBenzyl bromide, KOH, DMSO orgsyn.org
ArylAryl halides, Pd or Cu catalyst nih.gov
AlkylAlcohols, Ir catalyst, water organic-chemistry.org

Modifications on the Indole Benzene Ring and Pyridine Moiety

Functionalization of the indole benzene ring and the pyridine moiety of this compound provides another avenue for structural diversification and modulation of biological activity.

Indole Benzene Ring Modifications:

Electrophilic aromatic substitution is a fundamental strategy for introducing substituents onto the indole benzene ring. However, controlling the regioselectivity can be challenging due to the inherent reactivity of the pyrrole (B145914) ring. bhu.ac.in Directed metalation, often using a directing group at the N1 position, allows for site-selective functionalization. For instance, an N-silyl protecting group can direct lithiation to the C2 or C7 position, enabling the introduction of various electrophiles. orgsyn.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of the indole core, including the C4, C5, C6, and C7 positions. rsc.orgresearchgate.net For example, palladium-catalyzed reactions can be used for the arylation of the indole nucleus. nih.gov

Pyridine Moiety Modifications:

The pyridine ring can also be modified to generate a wide range of derivatives. One approach involves the synthesis of substituted pyridines which are then coupled to the indole core. For example, substituted pyridine derivatives can be synthesized through the remodeling of (aza)indole skeletons. nih.gov Another strategy involves the direct functionalization of the pre-formed this compound. This can be achieved through reactions such as nucleophilic aromatic substitution on activated pyridine rings or through transition-metal-catalyzed cross-coupling reactions if a handle like a halogen is present on the pyridine ring. The synthesis of substituted pyridines with diverse functional groups has been extensively reviewed, providing a toolbox of reactions that can be applied to this system. nih.govnih.gov

The table below provides examples of modifications on the indole and pyridine rings of related compounds.

RingPositionModificationMethodReference
IndoleC5ChloroN-chlorosuccinimide researchgate.net
IndoleC4, C5, C6Bromo, NitroN-Bromosuccinimide, Nitrating agents nih.gov
PyridineVariousAlkyl, Aryl, Ester, Sulfone, PhosphonateRing cleavage and remodeling of (aza)indoles nih.gov
PyridineC2, C3, C4TrisubstitutedPalladium-catalyzed Catellani reaction nih.gov

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into the this compound scaffold is of significant interest as enantiomers often exhibit different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity.

One common strategy involves the use of chiral catalysts in reactions that create a stereocenter. Asymmetric hydrogenation of a prochiral precursor is a powerful method for establishing chirality. For example, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles can produce chiral indolines with high enantioselectivity. dicp.ac.cn Similarly, rhodium and iridium catalysts have been effectively used in the asymmetric hydrogenation of N-heteroaromatics to create chiral N-heterocycles. mdpi.com

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is formed, the auxiliary is removed. This method has been successfully applied to the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, where a chiral auxiliary was used to separate diastereomers, which were then converted to the final enantiomerically pure products. nih.gov

Catalytic asymmetric dearomatization of indoles has also emerged as a potent strategy for the synthesis of chiral indole derivatives. This can be achieved using chiral phosphoric acids as catalysts, leading to the formation of chiral indolenines or fused indolines with excellent enantioselectivities. nih.gov Furthermore, enantioselective catalytic N-alkylation of indoles can be achieved using organocatalysts, providing access to chiral N-alkylated indole derivatives. mdpi.com

The table below highlights different approaches to stereoselective synthesis applicable to the target compound's analogs.

Synthetic ApproachCatalyst/ReagentProduct TypeReference
Asymmetric HydrogenationPalladium complexChiral indolines dicp.ac.cn
Chiral Auxiliary(S)-2-(4-toluenesulfonyloxy)-phenylacetic amideChiral piperidinyl-indoles nih.gov
Asymmetric DearomatizationChiral phosphoric acidChiral indolenines/fused indolines nih.gov
Enantioselective AlkylationOrganocatalyst (e.g., quinine-derived)Chiral N-alkylated indoles mdpi.com

Elucidation of Biological Activities and Molecular Mechanisms of 3 Pyridin 3 Ylmethyl 1h Indole

Pharmacological Spectrum and Therapeutic Area Profiling of 3-(pyridin-3-ylmethyl)-1H-indole

The therapeutic potential of indole-containing compounds is vast, with research indicating their utility in oncology, infectious diseases, and inflammatory conditions. rsc.orgnih.govnih.gov The diarylmethane motif, which is structurally related to this compound, is found in numerous bioactive molecules and natural products known for their antioxidant, anti-inflammatory, and anticancer properties. nih.gov

Derivatives of the indole (B1671886) core are being explored for a multitude of therapeutic purposes. For instance, various 3-substituted indoles have demonstrated antimicrobial, anticancer, and antiviral activities. rsc.org The versatility of the indole nucleus allows for modifications that can lead to compounds with high affinity for various biological targets. This has spurred the development of indole-based molecules as potential treatments for a range of diseases.

Identification and Validation of Molecular Targets and Pathways

The biological effects of indole derivatives are mediated through their interaction with specific molecular targets, including receptors and enzymes, which in turn modulate various cellular pathways.

Research on compounds structurally similar to this compound has identified several potential molecular targets. A closely related compound, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), has been investigated for its inhibitory potential against several key proteins in cancer progression. In silico and in vitro studies have shown that 1HIPA exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Progesterone (B1679170) Receptors (PR). physchemres.org

The binding affinities of 1HIPA for these targets were determined through molecular docking studies, revealing moderate to good interactions. Specifically, the binding affinities were -9.1 kcal/mol for VEGFR2, -7.6 kcal/mol for EGFRK, -7.3 kcal/mol for wild-type EGFR, and -6.1 kcal/mol for the T790M mutant of EGFR. For the progesterone receptor, the binding affinities were -8.1 kcal/mol and -7.4 kcal/mol for PDB IDs 1A28 and 4OAR, respectively. physchemres.org

Furthermore, other indole derivatives have shown potent and selective antagonism of various receptors. For example, certain tetrahydropyrroloindole derivatives have demonstrated high affinity for serotonin (B10506) receptors, specifically 5-HT2C and 5-HT2B, with excellent selectivity over the 5-HT2A receptor. nih.gov Additionally, derivatives of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid have been identified as antagonists of the endothelin-1 (B181129) receptor. nih.gov

In the realm of enzyme inhibition, indole-based compounds have also shown significant promise. For instance, certain 1-methyl-1H-indole-pyrazoline hybrids act as inhibitors of tubulin polymerization. nih.gov This activity is crucial for their anticancer effects, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Molecular docking studies have been instrumental in elucidating the binding modes of indole derivatives with their protein targets. For indol(1H-3-yl)pyrimidine derivatives, these studies have shown a strong binding ability to B-DNA, with the compounds intercalating into the DNA structure. nih.gov This interaction is a key aspect of their potential anticancer activity, leading to photo-induced DNA cleavage.

Cellular Mechanisms of Action and Signal Transduction Modulation

The interaction of this compound and its analogues with molecular targets translates into a variety of cellular effects, including the modulation of cell growth, survival, and movement, as well as the regulation of gene and protein expression.

A significant body of research points to the antiproliferative and pro-apoptotic effects of indole derivatives in cancer cells. The compound 1HIPA has been shown to have inhibitory effects on the Calu-3 and MCF-7 cancer cell lines, with IC50 values of 285.99 µg/ml and 491.26 µg/ml, respectively. physchemres.org

Other indole derivatives have demonstrated potent anticancer activity through the induction of apoptosis. For example, 1-methyl-1H-indole-pyrazoline hybrids have been shown to induce apoptosis in HeLa cells and cause cell-cycle arrest in the G2/M phase. nih.gov Similarly, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been found to induce Nur77-dependent apoptosis in liver cancer cells. researchgate.netnih.gov The antitumor effects of some indole alkaloids are attributed to their ability to enhance the cleavage of PARP and caspase-3, key mediators of apoptosis. nih.gov

In addition to inhibiting proliferation and inducing apoptosis, some indole-based compounds can also suppress cancer cell migration. Indole-based benzenesulfonamides have been shown to inhibit the migration of breast cancer cells. nih.gov

The indole nucleus can act as a signaling molecule, influencing the expression of a wide array of genes. In certain bacteria, indole has been shown to regulate genes involved in motility, biofilm formation, and virulence. nih.gov In eukaryotic systems, indole and its metabolites can affect various cellular processes by modulating gene expression. For instance, indole administration has been found to reduce the expression of genes involved in fat deposition in hepatocytes. nih.gov

Indole derivatives can also regulate the activity and expression of key proteins involved in signal transduction. Some indole alkaloids have been observed to inhibit the phosphorylation of proteins such as EGFR, MEK, and ERK, leading to an increase in the level of LC3-II protein, a marker of autophagy. nih.gov Furthermore, certain indole alkaloids can activate the expression of p53 and p21 proteins, which are critical for cell cycle arrest and apoptosis. nih.gov

In Vitro Pharmacological Characterization of this compound

No publicly available data from cellular assays detailing the potency (e.g., IC₅₀ or EC₅₀ values) or the selectivity profile of this compound against specific molecular targets or cell lines were found.

There is no information available in the scientific literature regarding the inclusion or characterization of this compound in any phenotypic screening campaigns.

Structure Activity Relationship Sar Studies and Rational Drug Design for 3 Pyridin 3 Ylmethyl 1h Indole Analogs

Systematic Exploration of Structural Modifications and Their Biological Impact

The indole (B1671886) and pyridine (B92270) rings of the 3-(pyridin-3-ylmethyl)-1H-indole core offer multiple positions for substitution, allowing for a fine-tuning of the molecule's interaction with its biological target.

Positional Scanning and Substituent Effects on Biological Activity

The positions on the indole nucleus, particularly N1, C2, and C5, as well as positions on the pyridine ring, are key sites for modification. nih.gov Studies on various indole derivatives have demonstrated that substitutions at these sites can dramatically influence biological activity. For instance, in a series of leukotriene antagonists, the introduction of hydrophilic groups at the C-3 position of the indole ring enhanced activity by an order of magnitude. nih.gov

The nature of the substituent is as critical as its position. The introduction of different functional groups can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its binding affinity and selectivity. For example, in the development of 5-HT2C receptor antagonists based on an indole-3-carboxylic acid pyridine-3-ylamide scaffold, the presence of a 2-chloro-pyridin-3-yloxy group at the 6-position of the terminal pyridine ring resulted in a compound with exceptionally high affinity (IC50 = 0.5 nM). nih.gov This highlights the profound impact of specific halogen and ether linkages on receptor binding.

Table 1: Effect of Substituents on the Biological Activity of Indole Analogs This table is representative and combines findings from different series of indole derivatives to illustrate SAR principles.

Isosteric Replacements and Bioisosterism in this compound Derivatives

Isosteric and bioisosteric replacements are fundamental strategies in drug design to improve potency, selectivity, and metabolic stability. This involves replacing a functional group with another that has similar physical or chemical properties. In the context of the this compound scaffold, both the indole and pyridine rings, as well as the methylene (B1212753) linker, are candidates for such modifications.

For example, replacing the indole core with other heterocyclic systems like indazoles has been explored in the development of leukotriene antagonists. nih.gov In a different study focused on developing PI3Kδ inhibitors, a systematic bioisosteric replacement of the indole moiety led to the discovery of a potent and selective inhibitor. nih.gov This demonstrates that the indole nitrogen and ring system, while often crucial, can sometimes be successfully replaced by other groups that maintain the necessary geometry and electronic features for biological activity. Similarly, the pyridine ring can be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazole (B372694) to modulate activity and selectivity. mdpi.com

Identification of Pharmacophores and Key Structural Determinants for Activity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound class, pharmacophore models often highlight several key features:

Aromatic/Hydrophobic Regions: Both the indole and pyridine rings typically occupy hydrophobic pockets within the target's binding site.

Hydrogen Bond Acceptors/Donors: The indole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen is a key hydrogen bond acceptor. nih.gov

Linker Geometry: The methylene bridge between the two ring systems provides a specific spatial orientation that is often critical for aligning the pharmacophoric features correctly.

Studies on Pim kinase inhibitors with a 3,5-disubstituted indole core identified a five-point pharmacophore model (DHRRR) consisting of one hydrogen bond donor, one hydrophobic site, and three aromatic rings as crucial for activity. researchgate.net For TASK-3 channel blockers, a three-point pharmacophore was proposed, featuring two hydrogen-bond acceptors and one aromatic ring. nih.gov These models serve as valuable blueprints for designing new analogs with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

QSAR modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for understanding the physicochemical properties that drive activity and for predicting the potency of novel compounds.

Development of Predictive Models

Both 2D and 3D-QSAR models have been developed for various series of indole derivatives. 2D-QSAR models correlate activity with physicochemical descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and topological indices. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the molecules.

For a series of indole and isatin (B1672199) derivatives, a 3D-QSAR model was developed that successfully complemented a pharmacophore model, identifying the physicochemical features most correlated with their anti-aggregating potency. mdpi.com The statistical robustness of these models is critical and is typically validated using parameters like the cross-validated correlation coefficient (q²) and the predictive ability for an external test set (R²_pred). nih.gov For instance, a 3D-QSAR model for Pim kinase inhibitors yielded a high correlation coefficient (R² = 0.9531) and cross-validation coefficient (Q² = 0.9424), indicating a highly predictive model. researchgate.net

Table 2: Statistical Validation of a Representative 3D-QSAR Model for Indole Derivatives This table presents typical statistical parameters used to validate QSAR models, based on findings for related compound series.

Application in Virtual Screening and Lead Prioritization

Once a statistically validated QSAR model is established, it becomes a powerful tool for in silico drug discovery. These models can be used to perform virtual screening of large chemical libraries to identify new compounds that are predicted to have high activity. By calculating the relevant descriptors for virtual compounds and inputting them into the QSAR equation, researchers can prioritize a smaller, more manageable set of candidates for synthesis and biological testing. This approach significantly accelerates the hit-to-lead optimization process. For example, a ligand-based pharmacophore model can be used to screen databases, followed by docking and QSAR analysis to rank the hits and identify the most promising candidates for further development. researchgate.netnih.gov

Ligand-Based and Structure-Based Drug Design Approaches for this compound Optimization

Molecular Scaffolding and Scaffold Hopping

The concept of a molecular scaffold is central to medicinal chemistry, providing a core structure upon which various functional groups can be appended to modulate biological activity. The indole ring system is an archetypal scaffold, offering multiple positions for chemical modification that can influence the molecule's interaction with target proteins. mdpi.commdpi.com

Molecular Scaffolding: The this compound scaffold itself is a composite of two key pharmacophoric units: the indole and the pyridine ring. The indole portion can engage in various non-covalent interactions, including hydrogen bonding via the N-H group and π-π stacking, while the pyridine ring introduces a basic nitrogen atom that can act as a hydrogen bond acceptor or participate in ionic interactions. mdpi.comnih.gov

A prime example of scaffold optimization involves the development of inhibitors for Receptor tyrosine kinase-like Orphan Receptor 1 (ROR1), a target in oncology. documentsdelivered.comnih.gov The initial lead compound, LDR102, based on the 3-(pyridin-3-yl)-1H-indole scaffold, showed promise but suffered from off-target activities and a suboptimal pharmacokinetic profile. documentsdelivered.comnih.gov A systematic optimization campaign focused on modifying this scaffold, specifically by methylation of the indole nitrogen, led to a new series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives with significantly improved characteristics. documentsdelivered.comnih.gov

Another example of scaffold utilization is seen in the design of multifunctional agents for Alzheimer's disease. Here, the indole scaffold was modified by adding a propargylamine (B41283) group at the N1 position and a carbamoyl (B1232498) moiety at the 5 or 6 position to inhibit both monoamine oxidase (MAO) and cholinesterases. nih.gov

Scaffold Hopping: Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to generate novel chemotypes. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov

While direct examples of scaffold hopping from the this compound parent structure are specific to proprietary research, the principle has been successfully applied to the broader class of indole-based inhibitors. For instance, in the development of inhibitors for the anti-apoptotic proteins Mcl-1 and Bcl-2, researchers have effectively "hopped" from an indole-2-carboxylic acid scaffold to an indazole core. nih.govrsc.org This strategic shift allowed for the preservation of key binding interactions while creating a new chemical series. nih.gov This transformation from Mcl-1 selective inhibitors to dual Mcl-1/Bcl-2 inhibitors highlights the potential of scaffold hopping to modulate the biological activity profile of a drug candidate. nih.govrsc.org

Similarly, the oxindole (B195798) scaffold, a close relative of indole, has been used to develop selective PI3Kδ inhibitors. nih.govbohrium.com The 3,3-disubstituted oxindole provides a rigid, three-dimensional framework that, when combined with a purine (B94841) hinge-binding element, yielded highly selective inhibitors by exploiting subtle differences between kinase isoforms. nih.govbohrium.com Further modifications, such as creating 7-azaoxindoles, helped to improve selectivity and metabolic stability. nih.gov

Optimization Strategies for Potency, Selectivity, and Efficacy

Potency Enhancement: Increasing the potency of a compound often involves fine-tuning the interactions between the ligand and its binding site. In the case of 1H-indole-3-carboxylic acid pyridine-3-ylamides developed as 5-HT2C receptor antagonists, substitutions on the pyridine ring were systematically explored. nih.gov The introduction of a 2-chloro-pyridin-3-yloxy group at the 6-position of the pyridine amide resulted in a compound with an exceptionally high affinity (IC50 = 0.5 nM). nih.gov

In the development of anti-inflammatory agents, the length of the linker between the indole core and a pyridinylamide was found to be critical. While N-substituted-(indol-3-yl)carboxamides showed no significant activity, inserting a propyl chain to create N-(pyridin-4-yl)(indol-3-yl)propanamide led to a dramatic increase in anti-inflammatory effect, with up to 95% inhibition in a rat paw edema model. nih.gov

Selectivity Improvement: Selectivity is paramount for avoiding off-target effects. The optimization of the ROR1 inhibitor LDR102 provides a clear illustration of this principle. The initial compound showed activity against other kinases like c-Kit and PDGFRα. documentsdelivered.comnih.gov The systematic optimization that led to the discovery of compound 24d (a 1-methyl-3-(pyridin-3-yl)-1H-indole derivative) not only boosted ROR1 inhibitory potency but also significantly enhanced selectivity against other kinases. documentsdelivered.comnih.gov

Similarly, for the 5-HT2C receptor antagonist, compound 15k , the optimized structure displayed over 2000-fold selectivity against other serotonin (B10506) and dopamine (B1211576) receptors, a critical feature for a potential therapeutic agent. nih.gov

Efficacy and Pharmacokinetic Optimization: Beyond target binding, a successful drug must possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). A significant part of the optimization of the LDR102 scaffold was dedicated to improving its suboptimal pharmacokinetic profile. documentsdelivered.comnih.gov The resulting lead candidate, 24d , demonstrated not only robust antitumor activity in vitro and in vivo but also a much-improved PK profile. documentsdelivered.comnih.gov

In the pursuit of PI3Kδ inhibitors, researchers focused on reducing lipophilicity to improve metabolic stability. nih.gov The introduction of polar moieties, such as in the 7-azaoxindole series, successfully reduced clearance and improved the half-life of the compounds in preclinical species. nih.gov

The following tables present a summary of research findings illustrating the impact of structural modifications on the activity of this compound analogs and related compounds.

Table 1: SAR of 1H-Indole-3-Carboxylic Acid Pyridine-3-ylamides as 5-HT2C Antagonists Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov

CompoundSubstitution on Pyridine-3-ylamide5-HT2C IC50 (nM)Selectivity over other receptors
15aUnsubstituted100Moderate
15d6-Phenoxy8.6Improved
15k6-(2-Chloro-pyridin-3-yloxy)0.5>2000-fold

Table 2: Optimization of Indole-based ROR1 Inhibitors Data sourced from Journal of Medicinal Chemistry, 2025. documentsdelivered.comnih.gov

CompoundScaffoldROR1 Inhibitory PotencyKey Optimization Feature
LDR1023-(pyridin-3-yl)-1H-indolePromisingInitial lead with off-target activity and suboptimal PK
24d1-methyl-3-(pyridin-3-yl)-1H-indole derivativeExceptionalSystematic optimization leading to high potency, selectivity, and improved PK

Advanced Analytical Characterization Techniques in the Research of 3 Pyridin 3 Ylmethyl 1h Indole

Spectroscopic Methodologies for Elucidating Compound-Target Interactions

Spectroscopic techniques are indispensable for studying the non-covalent interactions between a small molecule, such as 3-(pyridin-3-ylmethyl)-1H-indole, and its biological target. These methods provide insights into the binding affinity, kinetics, and thermodynamics of the interaction, which are fundamental parameters for assessing the compound's potential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating ligand-binding interactions in solution. It can provide information on the binding affinity, the stoichiometry of the complex, and can even map the binding site on the protein. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) are commonly employed. For instance, in STD NMR, selective saturation of protein resonances is transferred to a binding ligand, allowing for the identification of the ligand's binding epitope.

While specific NMR ligand-binding studies on this compound are not readily found, the characterization of similar indole (B1671886) derivatives is well-documented. For example, 2D NMR techniques have been crucial in the structural characterization of newly synthesized indol-3-yl pyridine (B92270) derivatives. mdpi.com These studies utilize various NMR experiments like COSY, HSQC, and HMBC to assign all proton and carbon signals, confirming the molecular structure. A similar approach would be the first step in any ligand-binding study of this compound to ensure the identity and purity of the compound.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most utilized techniques for the quantitative analysis of biomolecular interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. nih.gov This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. nih.gov This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), the binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.govharvard.edu From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, offering insights into the driving forces of the interaction. harvard.edu The application of ITC is broad and can be used to study interactions in various solvent systems, although titrations in organic solvents require careful experimental design. researchgate.net

While no specific SPR or ITC data for this compound is available, the following table illustrates the type of data that would be generated from such experiments, based on typical values for small molecule-protein interactions.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon bindingMeasures heat change upon binding
Key Outputs Association rate (ka), Dissociation rate (kd), Affinity (KD)Affinity (Ka), Enthalpy (ΔH), Stoichiometry (n)
Thermodynamics -Gibbs Free Energy (ΔG), Entropy (ΔS)
Labeling Label-freeLabel-free

Mass Spectrometry-Based Approaches for Metabolite Identification and PK Studies

Mass spectrometry (MS) is a cornerstone analytical technique in drug metabolism and pharmacokinetics (DMPK) studies. Its high sensitivity and selectivity allow for the identification and quantification of a parent compound and its metabolites in complex biological matrices.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This is crucial for the structural elucidation of unknown metabolites. The fragmentation pattern of a molecule in the mass spectrometer (MS/MS) provides further structural information. For instance, the mass spectrometric characteristics of prenylated indole derivatives have been systematically studied, revealing common fragmentation pathways that aid in the identification of new analogs in crude extracts. nih.gov Similarly, the fragmentation of other indole derivatives has been examined to confirm their structures. scirp.org In the case of this compound, HRMS would be instrumental in identifying potential metabolites by comparing the mass and fragmentation patterns of the metabolites with the parent compound.

LC-MS/MS for Quantitation in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids such as plasma, urine, and feces. rsc.org This technique offers high selectivity and sensitivity, allowing for the detection of compounds at very low concentrations. The development of a robust LC-MS/MS method is a critical step in pharmacokinetic studies. For example, a sensitive LC-MS/MS method was developed and validated for the determination of SP-141, a novel pyrido[b]indole anticancer agent, in mouse plasma. nih.gov This method was successfully applied to a pharmacokinetic study of the compound. nih.gov A similar approach would be necessary to study the pharmacokinetic properties of this compound. The development of such a method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, as well as validating the method for linearity, accuracy, precision, and stability. mdpi.com

The table below outlines the key parameters of a hypothetical validated LC-MS/MS method for the quantification of this compound in plasma, based on published methods for similar compounds. nih.gov

ParameterTypical Value/Range
Linearity Range 0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 6%
Accuracy (%RE) -7% to 3%
Extraction Recovery 95 - 105%

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

Determining the three-dimensional structure of a compound bound to its target protein is invaluable for understanding its mechanism of action and for guiding further drug design efforts.

X-ray crystallography is a technique that can provide an atomic-resolution structure of a protein-ligand complex. This requires the growth of high-quality crystals of the complex, which can be a challenging and time-consuming process. nih.gov However, the resulting structural information is incredibly detailed, revealing the precise orientation of the ligand in the binding pocket and the specific interactions it makes with the protein. For example, the crystal structure of 5-Fluoro-3-(1H-indol-3-ylmethyl), a related compound, has been determined, providing insights into its solid-state conformation. nih.gov Even in the absence of single crystals, high-resolution X-ray powder diffraction can sometimes be used to determine protein structures. nih.gov

Cryo-electron microscopy (cryo-EM) is a rapidly advancing technique that can determine the structure of large protein complexes in a near-native state. It is particularly useful for systems that are difficult to crystallize. While cryo-EM has not yet been applied to a compound like this compound in complex with a target, its potential for elucidating the structure of challenging drug targets is significant.

Co-crystallization of this compound with Target Proteins

Co-crystallization is a powerful technique used to obtain a high-resolution, three-dimensional structure of a ligand bound to its protein target. This process involves forming a crystal of the protein-ligand complex, which is then subjected to X-ray diffraction analysis. The resulting electron density map allows for the precise determination of the ligand's binding pose, the specific amino acid residues involved in the interaction, and any conformational changes the protein undergoes upon binding.

A thorough search of the Protein Data Bank (PDB), the primary repository for macromolecular structural data, and other scientific databases did not yield any entries for the co-crystal structure of this compound with any protein. This indicates that, to date, no successful co-crystallization studies for this compound have been publicly disseminated.

Structural Basis of Ligand Recognition and Allosteric Modulation

Understanding the structural basis of how a ligand is recognized by its target protein is fundamental for structure-based drug design and for explaining its pharmacological effects. This involves identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity and specificity.

Furthermore, many drugs exert their effects through allosteric modulation, where they bind to a site on the protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Elucidating the structural mechanism of allosteric modulation requires detailed structural information of the ligand bound to the allosteric site.

In the absence of co-crystallization data for this compound, the structural basis for its recognition by any potential target proteins and its capacity for allosteric modulation remain speculative. Without experimental structural data, any discussion on its binding mode or allosteric mechanisms would be theoretical and not based on empirical evidence.

Future research efforts would be necessary to explore the potential biological targets of this compound and to successfully obtain co-crystal structures. Such studies would be invaluable in uncovering its mechanism of action and guiding any further development.

Preclinical Pharmacokinetics, Metabolism, and Toxicology Admet of 3 Pyridin 3 Ylmethyl 1h Indole

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a compound dictates its concentration and duration of action at the target site, thereby influencing its efficacy and potential for toxicity.

In Vitro Permeability and Transport Studies

The permeability of a compound across biological membranes is a key determinant of its oral absorption. In vitro models, such as the Caco-2 cell monolayer assay, are widely used to predict the intestinal permeability of drug candidates. While specific data for 3-(pyridin-3-ylmethyl)-1H-indole is not available, studies on related indole (B1671886) and pyridine (B92270) derivatives can offer valuable insights.

Indole derivatives exhibit a wide range of permeability. For instance, some indole-based compounds have shown high permeability in Caco-2 assays, suggesting good potential for oral absorption. The lipophilicity and the nature of substituents on the indole ring significantly influence permeability. nih.gov

Similarly, studies on pyridine derivatives have demonstrated that their permeability can be modulated by chemical substitution. Parent pyridine is highly permeable, and while certain substitutions can decrease this permeability, many derivatives are expected to have moderate to high intestinal absorption. nih.gov

Given that this compound possesses both an indole and a pyridine ring, its permeability will be influenced by the physicochemical properties of both moieties. The presence of the pyridine ring may enhance solubility, while the indole structure contributes to its lipophilicity, both of which are critical for membrane permeation.

Table 1: Inferred In Vitro Permeability of this compound Based on Related Compounds

Parameter Predicted Value/Range Basis of Prediction
Caco-2 Permeability (Papp) Moderate to HighBased on high permeability of parent pyridine and many indole derivatives. nih.govnih.gov
Primary Transport Mechanism Passive DiffusionCommon for many indole and pyridine derivatives.

Tissue Distribution and Bioavailability Assessments in Preclinical Models

Tissue Distribution: Following absorption, a compound is distributed throughout the body. Studies on other indole derivatives have shown that the liver is often a primary site of accumulation. nih.gov This is consistent with the liver's central role in metabolizing foreign compounds. Distribution to other organs is variable and depends on the specific physicochemical properties of the compound.

Bioavailability: Oral bioavailability is the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. While specific oral bioavailability data for this compound in preclinical models like rats is not publicly available, studies on other indole derivatives have reported a wide range of oral bioavailability, from very low (<1%) to good. nih.gov For example, a novel bis-indole anti-cancer agent, SR13668, initially showed very low oral bioavailability in rats, which was significantly improved with a lipid-based formulation. nih.gov This highlights the importance of formulation in enhancing the oral absorption of poorly soluble indole compounds. The oral bioavailability of this compound would be influenced by its solubility, permeability, and first-pass metabolism. Predictive models are often used in early drug discovery to estimate oral bioavailability based on in vitro data and chemical structure. nih.gov

Table 2: Predicted Tissue Distribution and Bioavailability of this compound

Parameter Predicted Outcome Rationale
Major Distribution Organs LiverBased on data from other indole derivatives. nih.gov
Oral Bioavailability VariableDependent on formulation, solubility, and first-pass metabolism. nih.govnih.gov

Metabolic Pathways and Metabolite Identification of this compound

The metabolism of a compound can significantly impact its efficacy, duration of action, and potential for toxicity. The primary sites of drug metabolism are the liver and the intestine.

Cytochrome P450 Metabolism and Glucuronidation Studies

Cytochrome P450 (CYP) Metabolism: The cytochrome P450 family of enzymes is a major player in the metabolism of many drugs and xenobiotics. The indole nucleus is known to be a substrate for various CYP enzymes. In silico studies on some novel indole derivatives suggest that they may not be significant inhibitors of key CYP isoforms like CYP2D6, which is a positive attribute for avoiding drug-drug interactions. japsonline.com However, the indole ring itself can be metabolized by CYPs.

Glucuronidation: Glucuronidation is a common phase II metabolic pathway that involves the conjugation of a glucuronic acid moiety to a compound, typically to increase its water solubility and facilitate its excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). In silico ADME studies of some novel indole derivatives have indicated the potential for hepatotoxicity, which may be related to metabolic processes. japsonline.com

Identification and Characterization of Active and Inactive Metabolites

The metabolites of a drug can be pharmacologically active, inactive, or even toxic. Identifying and characterizing these metabolites is a crucial part of preclinical development. For this compound, metabolism is likely to occur on both the indole and pyridine rings.

Indole Ring Metabolism: The indole ring can undergo various metabolic transformations, including hydroxylation at different positions, followed by glucuronidation or sulfation. N-oxidation is another potential metabolic pathway.

Pyridine Ring Metabolism: The pyridine ring can also be a site of metabolism, typically through N-oxidation or hydroxylation.

The resulting metabolites could have different pharmacological and toxicological profiles compared to the parent compound. For instance, some metabolites may retain the therapeutic activity, while others could be inactive or contribute to adverse effects.

Table 3: Predicted Metabolic Pathways for this compound

Metabolic Pathway Potential Metabolites Enzymes Involved
Phase I Oxidation Hydroxylated indole, Hydroxylated pyridine, N-oxidesCytochrome P450 (CYP) enzymes
Phase II Conjugation Glucuronide conjugates, Sulfate conjugatesUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)

Preclinical Toxicology Assessments of this compound

Toxicological assessment is essential to identify potential safety concerns before a compound is administered to humans. This involves a battery of in vitro and in vivo tests.

Given the absence of specific toxicological data for this compound, the potential for toxicity can be inferred from the known toxicities of indole and pyridine derivatives.

Indole Derivatives: Some indole derivatives have been associated with toxicities. For instance, certain substituted indoles can be genotoxic. japsonline.com However, many indole-based compounds have been developed as safe and effective drugs. nih.gov In silico toxicity predictions for some novel indole derivatives have suggested that they are likely to be non-carcinogenic and have high LD50 values in animal models. japsonline.com

A comprehensive preclinical toxicology evaluation for this compound would typically include studies on genotoxicity (e.g., Ames test, chromosomal aberration assay), acute and repeat-dose toxicity in rodent and non-rodent species, and safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). In silico toxicity studies on some novel indole derivatives have predicted a low probability of inhibiting the hERG channel, which is a key indicator for cardiac safety. japsonline.com

Table 4: Potential Toxicological Profile of this compound Based on Constituent Moieties

Toxicology Endpoint Potential Concern Basis of Concern
Genotoxicity PossibleSome indole derivatives have shown genotoxic potential. japsonline.com
Hepatotoxicity PossiblePyridine can be hepatotoxic at high doses; some indole derivatives are also linked to liver effects. nih.govjapsonline.com
Cardiotoxicity Low (predicted)In silico models for related compounds suggest low hERG inhibition. japsonline.com

In Vitro Cytotoxicity and Genotoxicity Testing

Direct and specific in vitro cytotoxicity and genotoxicity studies for this compound are not readily found in published literature. However, research on structurally related indole and pyridine derivatives can offer some initial insights into the potential biological activities of this class of compounds.

For instance, studies on various 3-substituted indole derivatives have shown a range of cytotoxic activities. Research on 3-phenyl-1H-indoles, for example, has detailed their evaluation against various cancer cell lines, with some analogues demonstrating notable cytotoxic effects. nih.gov In one study, a series of 3-phenyl-1H-indoles were synthesized and assessed for their antimycobacterial activity, with parallel evaluations of their cytotoxicity against mammalian cell lines like HepG2 and Vero. mdpi.com One particular compound in this series, after being identified as a potent antimycobacterial agent, was further tested for genotoxicity using the alkaline comet assay and showed no significant DNA damage at the tested concentrations. mdpi.com

Similarly, various indole derivatives have been investigated for their cytotoxic potential. For example, indole-3-carbinol (B1674136) (I3C), a well-studied compound derived from cruciferous vegetables, has undergone extensive toxicological evaluation, including assessments of its effects on cell proliferation and viability in numerous cell lines. nih.gov Furthermore, a study on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, a compound with structural similarities to this compound, reported its inhibitory concentrations (IC50) against Calu-3 and MCF-7 cell lines. nih.gov

It is crucial to emphasize that these findings are for related but distinct molecules. The specific cytotoxic and genotoxic profile of this compound can only be determined through direct experimental evaluation.

Table 1: Representative In Vitro Cytotoxicity Data for Structurally Related Indole Derivatives

CompoundCell LineAssayEndpointResultReference
(1H-indol-3-ylmethylene)-pyridin-3-yl-amineCalu-3Not SpecifiedIC50285.99 µg/ml nih.gov
(1H-indol-3-ylmethylene)-pyridin-3-yl-amineMCF-7Not SpecifiedIC50491.26 µg/ml nih.gov
3-phenyl-1H-indole derivative (3r)HepG2, VeroNot SpecifiedCytotoxicityNo significant effect at 30 µM mdpi.com

Table 2: Representative Genotoxicity Data for a Structurally Related Indole Derivative

CompoundCell LineAssayFindingReference
3-phenyl-1H-indole derivative (3r)HepG2Alkaline Comet AssayNo DNA damage at evaluated concentrations mdpi.com

Acute and Sub-Chronic Toxicity Studies in Animal Models

There is a notable absence of published acute and sub-chronic toxicity studies specifically for this compound in animal models. To understand potential toxicological endpoints, one must again turn to data on related compounds.

For example, a study on N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, a more complex molecule containing the pyridin-3-ylmethyl and indole moieties, was evaluated in a TPA-induced mouse ear swelling assay, demonstrating anti-inflammatory activity. researchgate.net While this provides some in vivo data, it does not constitute a formal toxicity study.

General principles of acute toxicity testing involve the administration of a substance to animals for a short duration, typically 24 hours, to determine the immediate adverse effects and the median lethal dose (LD50). researchgate.net Sub-chronic studies, on the other hand, involve repeated administration of the compound over a longer period, such as 90 days in rats, to evaluate the potential for target organ toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL). researchgate.net

The National Toxicology Program (NTP) has conducted extensive toxicology and carcinogenesis studies on indole-3-carbinol in rats and mice. nih.gov These studies provide a comprehensive example of the type of data generated in such evaluations, including observations on body weight, clinical signs of toxicity, and histopathological changes in various organs. nih.gov However, given the structural differences, these results cannot be directly extrapolated to this compound.

Potential for Drug-Drug Interactions and Enzyme Induction/Inhibition

The potential for a new chemical entity to cause drug-drug interactions is a critical aspect of its preclinical safety assessment. This is often evaluated by examining its ability to induce or inhibit key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

No specific data on the enzyme induction or inhibition potential of this compound have been reported. However, the indole nucleus is known to be a substrate and modulator of various CYP enzymes. For instance, indole-3-carbinol has been shown to induce the expression and activity of several CYP isozymes, including CYP1A1, CYP1A2, and CYP2B1/2, in preclinical models. nih.gov This induction can lead to altered metabolism of co-administered drugs.

A study on a novel 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold, which also contains a pyridine ring, highlighted significant CYP1A2 induction as a liability that precluded its further development. nih.gov This underscores the importance of evaluating the CYP interaction profile of any new compound containing such heterocyclic systems.

Conversely, some indole-containing compounds have been developed as specific enzyme inhibitors. For example, (E)-3-[2-(4'-pyridyl)-vinyl]-1H-indole was identified as a potent and selective inhibitor of hepatic tryptophan 2,3-dioxygenase. nih.gov Additionally, a series of 3-pyridyl isoindolin-1-one (B1195906) derivatives were developed as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2). nih.gov

The potential for this compound to interact with drug-metabolizing enzymes remains to be elucidated through dedicated in vitro and in vivo studies.

Therapeutic Potential and Translational Research Challenges for 3 Pyridin 3 Ylmethyl 1h Indole

Disease-Specific Applications and Preclinical Efficacy in Relevant Models

The versatility of the 3-(pyridin-3-ylmethyl)-1H-indole core is evident in the broad spectrum of therapeutic areas where its derivatives have been investigated. Preclinical studies have demonstrated its potential in oncology, neurodegenerative disorders, and infectious and inflammatory diseases.

Efficacy in Cancer Models

Derivatives of this compound have shown notable antitumor activity. A significant area of research has been the development of these compounds as inhibitors of Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), a protein implicated in the malignancy of various cancers. nih.gov

An initial lead compound, LDR102, which is an indole-based ROR1 inhibitor, demonstrated promising antitumor efficacy. However, it also exhibited off-target activity against other kinases such as c-Kit, AblT315I, and PDGFRαV561D, along with a suboptimal pharmacokinetic profile. nih.gov This led to a systematic optimization of the scaffold, resulting in a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives. One such derivative, compound 24d, displayed exceptional ROR1 inhibitory potency, high selectivity, and robust antitumor activity in both in vitro and in vivo models. nih.gov

Furthermore, other indole-based compounds with pyridine (B92270) moieties have been investigated as anticancer agents. For instance, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have shown antiproliferative efficacy in various cancer models, with some derivatives exhibiting IC50 values lower than the clinically used multikinase inhibitors gefitinib (B1684475) and sorafenib. nih.gov These compounds were found to induce apoptosis and inhibit angiogenesis, with docking studies suggesting they may act as inhibitors of VEGFR-2 tyrosine kinase. nih.gov

Another study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as potent modulators of the orphan nuclear receptor Nur77. A lead compound from this series, 8b, showed significant potency against various liver cancer cell lines and other cancer types with lower toxicity than the positive control, celastrol. nih.gov The anticancer action of 8b was linked to its ability to induce Nur77-dependent apoptosis. nih.gov

Table 1: Preclinical Efficacy of this compound Derivatives in Cancer Models

Derivative Class Target Cancer Model(s) Key Findings Reference(s)
1-methyl-3-(pyridin-3-yl)-1H-indole derivativesROR1In vitro and in vivo modelsExceptional ROR1 inhibitory potency, high selectivity, robust antitumor activity. nih.gov
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesVEGFR-2 (putative)Various cancer cell lines (including HCT-116 colon cancer)Sub-micromolar IC50 values, induction of apoptosis, anti-angiogenic properties. nih.gov
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamidesNur77Liver cancer cell lines and other cancer typesPotent Nur77 modulation, induction of Nur77-dependent apoptosis, good in vivo safety and anti-hepatocellular carcinoma activity. nih.gov

Potential in Neurodegenerative Disorders

The indole (B1671886) nucleus is a common feature in molecules with neuroprotective properties. While direct studies on this compound in neurodegenerative disorders are limited, related indole derivatives have shown promise. For example, indole-3-propionic acid (IPA) is recognized for its neuroprotective and antioxidant activities and is being explored for the treatment of conditions like Parkinson's disease. nih.gov

Derivatives of IPA and 5-methoxy-indole carboxylic acid have demonstrated strong neuroprotective, antioxidant, and MAO-B inhibitory activity, suggesting their potential as multifunctional compounds for neurodegenerative disorders. nih.gov The structural similarity of these compounds to this compound suggests that this scaffold could also be a valuable starting point for the design of novel neuroprotective agents. Research on other indole derivatives has also highlighted their potential to mitigate β-amyloid-induced neurotoxicity, a key factor in Alzheimer's disease. nih.gov

Anti-infective and Anti-inflammatory Applications

The this compound scaffold has been utilized in the development of potent anti-inflammatory agents. A study on N-pyridinyl(methyl)indolylpropanamides, which are structurally related to this compound, revealed their efficacy as non-acidic nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net One of the most potent compounds in this series, N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, exhibited anti-inflammatory activity higher than ibuprofen (B1674241) and comparable to dexamethasone (B1670325) in a mouse ear swelling assay. researchgate.net

Another related class of compounds, N-pyridinyl(methyl)-N1-substituted-3-indolepropanamides, also demonstrated significant anti-inflammatory activity in both topical and systemic models. researchgate.net A comparative study within this series highlighted the positive influence of specific substitutions on the indole and pyridine rings on the anti-inflammatory potency. researchgate.net

Comparative Analysis with Established Therapeutics and Development Candidates

In the context of cancer therapy, derivatives of this compound have been benchmarked against established drugs. For instance, certain N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles displayed superior antiproliferative activity in vitro, with IC50 values below those of the multikinase inhibitors gefitinib and sorafenib. nih.gov Similarly, the Nur77-targeting indole derivative 8b was found to have lower toxicity than the natural product celastrol, a known potent anticancer agent. nih.gov

In the realm of anti-inflammatory agents, the N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide derivative showed activity comparable to the potent corticosteroid dexamethasone and superior to the widely used NSAID ibuprofen in a preclinical model of inflammation. researchgate.net

Challenges and Opportunities in Lead Optimization and Candidate Selection

The journey from a promising lead compound to a clinical candidate is fraught with challenges, and the this compound scaffold is no exception. The primary hurdles include optimizing potency and selectivity while maintaining a favorable safety profile.

Addressing Off-Target Activities and Toxicity

A significant challenge in the development of kinase inhibitors, including those based on the this compound scaffold, is achieving selectivity to minimize off-target effects and associated toxicities. The initial ROR1 inhibitor, LDR102, highlighted this issue with its activity against other kinases. nih.gov However, this challenge also presents an opportunity for medicinal chemists to refine the scaffold. The successful optimization of LDR102 into the highly selective compound 24d demonstrates that rational drug design can overcome these hurdles. nih.gov

Similarly, while some N-pyridinyl(methyl)-N1-substituted-3-indolepropanamides showed potent anti-inflammatory effects, toxicity was observed with certain derivatives. researchgate.net Further structural modifications, such as the use of N-4,6-dimethyl-2-pyridinyl derivatives, were found to be devoid of the toxic effects seen with other analogs, showcasing a path towards safer anti-inflammatory agents. researchgate.net

Strategies for Improving Pharmacokinetic Properties

The therapeutic efficacy of any drug is intrinsically linked to its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). For orally administered drugs, properties such as aqueous solubility and membrane permeability are paramount for achieving adequate bioavailability. Indole derivatives, while often exhibiting potent biological activity, can present challenges in this regard.

Structural Modification and Prodrug Approaches:

One of the primary strategies to enhance the pharmacokinetic properties of a lead compound is through structural modification. This can involve the addition or alteration of functional groups to improve solubility, permeability, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while lipophilic modifications can improve membrane permeability.

A sophisticated form of structural modification is the prodrug approach . This strategy involves chemically modifying the active drug (the parent drug) to form an inactive or less active compound (the prodrug) that has improved pharmacokinetic properties. Once administered, the prodrug is converted into the active parent drug through enzymatic or chemical reactions within the body. This approach can be particularly useful for overcoming poor solubility and improving oral bioavailability. For example, ester or carbamate (B1207046) prodrugs can be synthesized to mask polar functional groups, thereby increasing lipophilicity and enhancing absorption.

Formulation Strategies:

Beyond chemical modification, advanced formulation techniques can significantly improve the delivery and bioavailability of poorly soluble compounds. These strategies aim to present the drug to the body in a more readily absorbable form.

Particle Size Reduction: Decreasing the particle size of a drug substance increases its surface area-to-volume ratio, which can lead to an enhanced dissolution rate and, consequently, improved absorption. Techniques like micronization and nanomilling are employed to achieve this.

Solid Dispersions: In this approach, the drug is dispersed in a solid, inert carrier matrix at the molecular level. This technique can improve the dissolution rate and solubility of poorly soluble drugs by preventing the drug molecules from recrystallizing.

Use of Excipients: The incorporation of various pharmaceutical excipients can aid in drug solubilization and absorption.

Surfactants: These agents can increase the solubility of hydrophobic drugs by forming micelles.

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where a poorly soluble drug molecule can be encapsulated, thereby increasing its aqueous solubility.

The table below summarizes some of the key strategies employed to enhance the pharmacokinetic properties of drug candidates.

StrategyApproachDesired Outcome
Chemical Modification Prodrug SynthesisImproved solubility, permeability, and targeted delivery.
Functional Group AlterationEnhanced aqueous solubility or membrane permeability.
Formulation Development Particle Size Reduction (Micronization, Nanonization)Increased dissolution rate and bioavailability.
Solid DispersionsImproved solubility and dissolution by preventing crystallization.
Use of SurfactantsEnhanced solubilization through micelle formation.
Cyclodextrin ComplexationIncreased aqueous solubility through inclusion complex formation.

Conclusions and Future Research Directions for 3 Pyridin 3 Ylmethyl 1h Indole

Summary of Key Research Findings and Scientific Contributions

Research into 3-(pyridin-3-ylmethyl)-1H-indole and its derivatives has yielded significant insights into its potential as a therapeutic agent. A notable area of investigation has been its role as a scaffold for kinase inhibitors. For instance, studies on derivatives such as 1-methyl-3-(pyridin-3-yl)-1H-indole have identified them as inhibitors of ROR1 (Receptor tyrosine kinase-like orphan receptor 1), a promising target in oncology. nih.gov This highlights the scientific contribution of this scaffold to the development of novel anticancer agents.

The 3-substituted indole (B1671886) core is a common feature in compounds exhibiting a range of pharmacological properties. pnu.ac.irchemijournal.com Research on related structures suggests that the pyridinylmethyl-indole scaffold may also possess anti-inflammatory and central nervous system (CNS) activities. documentsdelivered.comnih.govresearchgate.netnih.gov While direct evidence for the parent compound is still emerging, the broader class of 3-substituted indoles has been extensively reviewed for their medicinal applications. rsc.orgopenmedicinalchemistryjournal.com

The synthesis of 3-substituted indoles is a well-established area of organic chemistry, with various methods available for their preparation. chemijournal.comopenmedicinalchemistryjournal.com This accessibility facilitates the generation of diverse libraries of derivatives for biological screening.

Identification of Remaining Research Gaps and Unanswered Questions

Despite the progress made, significant research gaps remain in our understanding of this compound. A primary unanswered question is the full spectrum of its pharmacological activity. While its potential as a kinase inhibitor is being explored, its effects on other biological targets are largely unknown. There is a need for comprehensive screening to identify its primary and secondary pharmacological profiles.

Furthermore, detailed structure-activity relationship (SAR) studies on the unsubstituted this compound are limited. Understanding how modifications to both the indole and pyridine (B92270) rings affect activity is crucial for optimizing its therapeutic potential. For example, the impact of substituents on the pyridine ring or the indole nitrogen on target binding and selectivity requires systematic investigation.

The neuroprotective potential of this specific compound is another area ripe for exploration. While indole-3-propionic acid has shown neuroprotective effects, the specific contribution of the pyridin-3-ylmethyl moiety to such activity is yet to be determined. mdpi.comnih.gov

Emerging Methodologies and Innovative Approaches for Future Investigations

Future investigations into this compound will benefit from a range of emerging methodologies. High-throughput screening (HTS) technologies can be employed to rapidly assess the compound's activity against a wide array of biological targets, including enzymes, receptors, and ion channels.

Computational and molecular modeling techniques, such as molecular docking and dynamics simulations, will be invaluable for predicting potential binding modes and guiding the rational design of more potent and selective derivatives. mdpi.comnih.gov These in silico methods can help prioritize synthetic efforts and accelerate the drug discovery process.

The use of advanced analytical techniques will be crucial for characterizing the compound and its metabolites. Furthermore, the application of "green chemistry" principles in the synthesis of 3-substituted indoles, utilizing more environmentally friendly catalysts and solvents, is a growing trend. openmedicinalchemistryjournal.com

Long-Term Perspectives on the Role of this compound in Chemical Biology and Pharmaceutical Sciences

The long-term perspective for this compound in chemical biology and pharmaceutical sciences is promising. Its structural features suggest that it can serve as a versatile scaffold for the development of a new generation of targeted therapies. The ability of the indole nucleus to interact with various biological targets, combined with the specific electronic and steric properties of the pyridin-3-ylmethyl substituent, offers a unique platform for drug design. researchgate.net

In the field of oncology, further optimization of this scaffold could lead to the development of highly selective kinase inhibitors with improved efficacy and reduced side effects. nih.govmdpi.comresearchgate.netnih.govmdpi.com In neuropharmacology, it may serve as a lead compound for the development of novel treatments for neurodegenerative diseases or psychiatric disorders. documentsdelivered.comnih.goveurekaselect.comnih.govresearchgate.net

As our understanding of the molecular basis of diseases continues to grow, the importance of versatile and adaptable chemical scaffolds like this compound will only increase. Its continued exploration holds the potential to deliver novel chemical probes to dissect biological pathways and, ultimately, new therapeutic agents to address unmet medical needs.

Q & A

Q. What are the common synthetic strategies for preparing 3-(pyridin-3-ylmethyl)-1H-indole derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A widely used approach involves iodine-catalyzed C–H functionalization of indole derivatives. For example, coupling arylthio groups with indole cores via 1-aryltriazene/CS₂ combinations achieves regioselective substitution at the indole C3 position . Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or DMSO) significantly impact yield and regioselectivity. Characterization via 1H^1H/13C^{13}C NMR and HRMS is critical to confirm structural integrity .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Multinuclear NMR (1H^1H, 13C^{13}C, 19F^{19}F) is essential for confirming substitution patterns. For example, 1H^1H NMR of 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole reveals distinct aromatic proton splitting and methylene bridge signals (~δ 4.2–4.5 ppm) . IR spectroscopy (e.g., 1653 cm1^{-1} for carbonyl groups) and HRMS (e.g., [M + Na]+^+) provide complementary validation .

Advanced Research Questions

Q. What strategies optimize the biological activity of this compound derivatives targeting serotonin receptors (e.g., 5-HT1A-R)?

  • Methodological Answer : Modifying the pyridine or indole substituents alters receptor affinity. For instance, replacing the 3-(piperidin-4-yl) group with 3-(piperidin-3-yl) in indole derivatives enhances serotonin-like pharmacophore elements, as shown in SAR studies . Functional assays (e.g., radioligand binding for 5-HT1A presynaptic agonism) and molecular docking simulations guide rational design .

Q. How can contradictory data on the physicochemical properties (e.g., solubility, logP) of substituted 3-(pyridin-3-ylmethyl)-1H-indoles be resolved?

  • Methodological Answer : Discrepancies arise from substituent effects (e.g., electron-withdrawing vs. donating groups). For example, 3-methylindole derivatives exhibit logP ~2.60, while pyridine-containing analogs may show increased hydrophilicity . Comparative HPLC studies under standardized conditions (e.g., C18 columns, acetonitrile/water gradients) and computational tools (e.g., COSMO-RS) reconcile experimental vs. predicted data .

Q. What enzymatic pathways involve this compound derivatives, and how are these pathways characterized?

  • Methodological Answer : Enzymes like 3-[(E)-2-isocyanoethenyl]-1H-indole synthase (EC 1.14.20.12) catalyze oxidative decarboxylation of tryptamine derivatives. Stoichiometric analysis (e.g., O₂ consumption, CO₂ release) and isotopic labeling (e.g., 13C^{13}C-2-oxoglutarate) elucidate reaction mechanisms . Kinetic studies (e.g., Michaelis-Menten parameters) further define substrate specificity .

Q. How do substituents on the pyridine ring influence the photophysical properties of this compound derivatives?

  • Methodological Answer : Electron-donating groups (e.g., –OCH₃) redshift absorption/emission spectra due to extended π-conjugation. UV-Vis (e.g., λₐᵦₛ ~290–320 nm) and fluorescence spectroscopy (e.g., quantum yield calculations) quantify these effects . Computational TD-DFT modeling correlates experimental spectra with electronic transitions .

Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?

  • Methodological Answer : Scalability issues include poor regioselectivity and side reactions (e.g., overalkylation). Flow chemistry setups with immobilized catalysts (e.g., Pd/C for cross-couplings) improve reproducibility . Process optimization (e.g., stepwise temperature ramping) minimizes byproduct formation .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported biological activities of structurally similar this compound analogs?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell lines, receptor isoforms). Standardized protocols (e.g., uniform cAMP accumulation assays for GPCR activity) and meta-analyses of published IC₅₀/EC₅₀ values enhance comparability . Orthogonal validation (e.g., SPR for binding kinetics) is recommended .

Q. What computational tools are recommended for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer : Software like Schrödinger’s MetabSite or ADMET Predictor identifies metabolic hotspots (e.g., CYP3A4 oxidation sites). Molecular dynamics simulations (e.g., Desmond) model enzyme-substrate interactions, while in vitro microsomal assays (e.g., human liver microsomes + NADPH) validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.